2-(2-Nitrophenyl)-1-isopropylethanol
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-methyl-1-(2-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C11H15NO3/c1-8(2)11(13)7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11,13H,7H2,1-2H3 |
InChI Key |
VSNFWYSPZQARGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
2-(2-Nitrophenyl)-1-isopropylethanol serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows for the development of compounds targeting neurological disorders, enhancing drug efficacy and specificity. For instance, modifications of this compound have been investigated for their potential neuroprotective effects against conditions such as Parkinson's disease.
Case Study: Neuroprotective Properties
A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in cellular models exposed to neurotoxic agents. The compound's ability to inhibit apoptosis in neuronal cells was linked to its influence on signaling pathways involved in cell survival.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows chemists to create various derivatives that can be further modified for specific applications.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Reduction | 2-(2-Aminophenyl)-1-isopropylethanol | 98.5 |
| Bromination | 2-(2-Nitrophenyl)ethyl bromide | 95 |
Example Reaction
In one reaction, the compound was successfully converted into its amine derivative using catalytic hydrogenation, yielding over 98% purity. This transformation is vital for developing pharmaceuticals with enhanced biological activity.
Analytical Chemistry
Development of Analytical Methods
this compound is employed in analytical chemistry to develop methods such as chromatography. Its properties facilitate the detection and quantification of other substances within complex mixtures.
| Method | Application | Sensitivity |
|---|---|---|
| HPLC | Quantification of drug metabolites | High |
| GC-MS | Identification of reaction products | Very High |
Biochemical Research
Studying Enzyme Interactions
Researchers utilize this compound to explore enzyme interactions and metabolic pathways. Its structure allows it to serve as a substrate or inhibitor in various biochemical assays, providing insights into biological processes.
Case Study: Enzyme Inhibition
In a biochemical assay, this compound was shown to inhibit a specific enzyme involved in inflammatory pathways, suggesting its potential application in treating inflammatory diseases.
Material Science
Incorporation into Polymers and Coatings
The unique properties of this compound enable its incorporation into polymers and coatings, enhancing material performance in industrial applications. Its chemical stability and reactivity make it suitable for creating advanced materials with tailored properties.
| Application Area | Material Type | Improvement Aspect |
|---|---|---|
| Coatings | Protective Coatings | Durability |
| Polymers | Conductive Polymers | Electrical properties |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional features of 2-(2-Nitrophenyl)-1-isopropylethanol with related compounds from the evidence:
Key Observations :
- Solubility: The ethanol and isopropyl groups in the target compound likely enhance its polarity and solubility in solvents like ethanol or DMSO compared to 1-Nitronaphthalene, which is highly hydrophobic .
- Reactivity: The ortho-nitro group in the target compound may sterically hinder reactions at the phenyl ring, contrasting with 1-(2-Amino-6-nitrophenyl)ethanone, where the para-amino group could participate in conjugation or further derivatization .
- Photochemical Properties : highlights that nitroaromatic compounds like bis-CNB-GABA exhibit photolytic activity under UV light . While the target compound’s photostability is unconfirmed, its nitro group could similarly enable light-sensitive applications.
Preparation Methods
Historical Context and Early Synthetic Attempts
The earliest documented synthesis of 2-(2-nitrophenyl)-1-isopropylethanol dates to JP-A-62-202091, which described the reaction of isobutyraldehyde with 2-nitrotoluene. This method achieved a mere 2.2% yield, attributed to the redox activity of the nitro group under basic conditions . The nitro group’s electrophilic nature facilitated unintended side reactions with the Grignard reagent, leading to by-products such as nitroso compounds and reduced amine derivatives.
This approach’s inefficiency underscored the need for alternative strategies that either stabilize the nitro group during reaction or bypass Grignard chemistry entirely. Subsequent work in alkenylnitrobenzene synthesis (e.g., US8071824B2) revealed that nitroaromatic compounds could participate in condensation reactions with aldehydes under controlled acidic or neutral conditions, though these studies focused on fungicide precursors rather than nitro-alcohols .
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 0–80°C | 35°C |
| Reaction Time | 0.5–3 h | 1 h |
| Molar Ratio (Nitroalkane:Paraformaldehyde) | 1:0.5–2 | 1:1 |
| Catalyst | KOH, Tributylamine | KOH |
For this compound, substituting 2-nitropropane with 2-nitrophenylacetaldehyde and isopropylmagnesium bromide could theoretically yield the target compound. However, the nitro group’s sensitivity to strong bases necessitates milder catalysts, such as triethylamine, to prevent reduction .
Acid-Mediated Dealkylation and Purification
Post-condensation purification strategies from entacapone synthesis (EP1699753B1) offer insights into isolating nitro-alcohols. The dealkylation of intermediates using acid catalysts (e.g., AlCl₃ in CH₂Cl₂) at 25–50°C effectively removes protecting groups without degrading the nitro functionality .
Critical Steps for Purification :
-
Neutralization : Adjusting pH to 3–5 post-reaction precipitates impurities.
-
Distillation : Underpressure distillation removes low-boiling solvents (e.g., methanol, unreacted nitroalkanes).
-
Crystallization : Recrystallization from toluene/isopropanol mixtures enhances purity to >99% .
Catalytic and Solvent Optimization
Industrial 2-propanol production methods highlight the role of phosphoric acid-diatomite catalysts in hydration reactions . Adapting this to nitro-alcohol synthesis could involve:
-
Catalyst Selection : Tungsten or acidic resins to stabilize transition states.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nitro group solubility but may increase side reactions.
Table 2: Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Methanol | 32.7 | 78 |
| Toluene | 2.4 | 45 |
| DMF | 36.7 | 82 |
Methanol’s high polarity facilitates alkoxide formation, while DMF’s aprotic nature stabilizes nitro intermediates .
Q & A
Q. What are the recommended safety protocols for handling 2-(2-Nitrophenyl)-1-isopropylethanol in laboratory settings?
While direct toxicological data for this compound may be limited, extrapolation from structurally similar nitroaromatics (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) suggests precautions:
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
Synthesis strategies can be adapted from intermediates like tert-Butyl 2-(2-nitrophenyl)acetate:
- Esterification : Use acid-catalyzed esterification of 2-nitrophenylacetic acid with isopropanol under reflux (70–80°C) .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, monitored by TLC (Rf ~0.3–0.5).
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to alcohol) and reaction time (6–8 hours) to minimize side products.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR : Compare H-NMR peaks for aromatic protons (δ 7.5–8.2 ppm, multiplet) and isopropyl groups (δ 1.2–1.4 ppm, doublet).
- IR : Identify nitro group stretches (~1520 cm, asymmetric; ~1350 cm, symmetric) and hydroxyl absorption (~3300 cm) .
- Mass spectrometry : Confirm molecular ion [M+H] at m/z 224.1 (CHNO).
Advanced Research Questions
Q. How does the photochemical reactivity of this compound influence its application in light-activated neuronal modulation studies?
The nitro group enables photolysis under UV/visible light (e.g., 365–405 nm), releasing active intermediates. In bis-CNB-GABA analogs, photolysis at 405 nm (laser) or 365 nm (LED) triggers GABA receptor modulation in neuronal tissues .
- Experimental design : Use two-photon microscopy for spatial precision in brain slices (e.g., mouse cerebellum) to study localized effects.
- Quantum yield : Measure photolytic efficiency (Φ ~0.1–0.3) to optimize light dosage for in vivo applications.
Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives during characterization?
- Dynamic vs. static stereochemistry : Use variable-temperature C-NMR to detect conformational flexibility in the isopropyl group.
- Impurity analysis : Pair HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution MS to distinguish isomers or byproducts (e.g., nitrophenyl ketones vs. alcohols) .
- X-ray crystallography : Resolve ambiguities in molecular geometry for crystalline derivatives.
Q. What computational approaches are used to predict the stereochemical outcomes of reactions involving this compound?
- DFT calculations : Model transition states for nucleophilic substitutions (e.g., SN2 at the benzylic carbon) to predict enantioselectivity.
- MD simulations : Analyze solvent effects (e.g., polarity of DMSO vs. THF) on reaction pathways and steric hindrance from the nitro group.
- Docking studies : Explore interactions with biological targets (e.g., GABA receptors) to guide functionalization strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
